molecular formula C22H24N2O4 B2856775 4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile CAS No. 1241311-47-6

4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile

Cat. No.: B2856775
CAS No.: 1241311-47-6
M. Wt: 380.444
InChI Key: MMOGLIZLNKXXLL-UHFFFAOYSA-N
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Description

4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzonitrile group, a methoxybutyl side chain, and an azetidinone ring, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile typically involves multiple steps, starting with the preparation of the azetidinone ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The methoxybutyl and methoxyphenyl groups are introduced through subsequent substitution reactions, often using reagents like methoxybenzene and butyl bromide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde, while reduction of the nitrile group can produce an amine derivative .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile include other azetidinone derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets this compound apart is its combination of functional groups and the presence of the azetidinone ring, which may confer unique chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-[1-(4-methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-26-13-4-3-12-24-20(17-6-5-7-19(14-17)27-2)21(22(24)25)28-18-10-8-16(15-23)9-11-18/h5-11,14,20-21H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOGLIZLNKXXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCN1C(C(C1=O)OC2=CC=C(C=C2)C#N)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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